2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid
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Overview
Description
2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety and a 1,5-dioxo-1,5-diphenylpentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with appropriate diketone compounds under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the diketone groups, leading to different structural analogs.
Substitution: The benzoic acid moiety can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or ketones.
Scientific Research Applications
2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
- 3-(2,5-Dioxo-pyrrolidin-1-yl)propionaldehyde
Uniqueness
2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,5-dioxo-1,5-diphenylpentan-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c25-22(17-9-3-1-4-10-17)15-19(16-23(26)18-11-5-2-6-12-18)20-13-7-8-14-21(20)24(27)28/h1-14,19H,15-16H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDXWNDFULUNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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